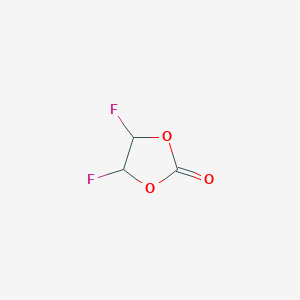
4,5-Difluoro-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-ジフルオロ-1,3-ジオキソラン-2-オン: は、分子式C₃H₂F₂O₃ の化学化合物です。 リチウムイオン電池の皮膜形成添加剤として知られており、アノード材料のサイクル特性と熱安定性を向上させます .
準備方法
4,5-ジフルオロ-1,3-ジオキソラン-2-オンの合成は通常、フッ素-塩素置換反応 を用います。 このプロセスは、有機エーテル溶媒で希釈された4,5-ジクロロ-1,3-ジオキソラン-2-オン から始まります。 次に、酸結合剤の作用によってフッ素化剤が導入され、4,5-ジフルオロ-1,3-ジオキソラン-2-オンが生成されます . この方法は、穏和な条件、簡便さ、高選択性で知られており、工業生産に適しています .
化学反応の分析
4,5-ジフルオロ-1,3-ジオキソラン-2-オンは、次のものを含むいくつかの種類の化学反応を受けます。
これらの反応に使用される一般的な試薬には、フッ素化剤と酸結合剤が含まれます . これらの反応から生成される主な生成物は、通常、バッテリー性能を向上させるSEI膜などの元の化合物の誘導体です .
科学的研究の応用
4,5-ジフルオロ-1,3-ジオキソラン-2-オンは、いくつかの科学研究における応用があります。
作用機序
4,5-ジフルオロ-1,3-ジオキソラン-2-オンが効果を発揮するメカニズムは、アノード表面での還元によってSEI膜が形成されることに関係しています。 これらの膜は、アノード材料を安定化し、副反応を抑制することにより、電気化学的性能を向上させます .
類似の化合物との比較
4,5-ジフルオロ-1,3-ジオキソラン-2-オンは、次のような他の類似の化合物と比較することができます。
4-フルオロ-1,3-ジオキソラン-2-オン: リチウムイオン電池に使用される別の皮膜形成添加剤.
4,5-ジクロロ-1,3-ジオキソラン-2-オン: 4,5-ジフルオロ-1,3-ジオキソラン-2-オンの合成に使用される前駆体.
4,5-ジフルオロ-1,3-ジオキソラン-2-オンの独自性は、同等の化合物と比較して、より安定で効果的なSEI膜を形成する能力にあります .
類似化合物との比較
4,5-Difluoro-1,3-dioxolan-2-one can be compared with other similar compounds such as:
4-Fluoro-1,3-dioxolan-2-one: Another film-forming additive used in lithium-ion batteries.
4,5-Dichloro-1,3-dioxolan-2-one: The precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its ability to form more stable and effective SEI films compared to its counterparts .
生物活性
4,5-Difluoro-1,3-dioxolan-2-one, with the CAS number 311810-76-1, is a fluorinated dioxolane derivative that has garnered attention for its potential biological activities. This compound features a molecular formula of C₃H₂F₂O₃ and a molecular weight of 124.04 g/mol. Its structure includes two fluorine atoms positioned at the 4 and 5 positions of the dioxolane ring, which may influence its biological properties.
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. A study focusing on various 1,3-dioxolane compounds found that certain derivatives demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and other pathogens .
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | Not specified | |
| Escherichia coli | Not specified | |
| Pseudomonas aeruginosa | Not specified | |
| Candida albicans | Not specified |
Toxicological Profile
The toxicological assessment of this compound indicates moderate toxicity when ingested or upon skin contact. According to safety data sheets, it is classified under acute toxicity category 4 for oral exposure and category 2 for skin corrosion/irritation . The compound is also noted for causing serious eye damage/irritation (category 2) and has shown potential as a skin sensitizer (category 1).
Key Toxicological Findings
- Acute Toxicity : In animal studies, ingestion of less than 150 grams may be fatal.
- Skin Contact : Can cause contact dermatitis; allergic reactions may manifest as eczema or urticaria.
- Inhalation : Generally not associated with adverse respiratory effects but should be handled with care to minimize exposure .
The specific mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the presence of fluorine atoms may enhance its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding . The compound's ability to hydrolyze rapidly in biological systems could also play a role in its pharmacokinetics and overall biological activity.
Case Studies and Research Findings
Research into similar dioxolane compounds has provided insights into their biological activities. For example:
- In Vivo Studies : A study involving inhalation exposure in rats indicated no significant systemic effects at lower concentrations; however, higher doses resulted in observable physiological changes such as periocular tissue swelling .
- Developmental Toxicity : Gavage administration studies in pregnant rats revealed no embryotoxic or teratogenic effects at doses up to 5000 mg/kg body weight per day; however, maternal toxicity was noted at these levels .
- Genotoxicity : Current evidence suggests that this compound is not genotoxic and does not induce local tumors upon prolonged exposure .
特性
CAS番号 |
171730-81-7 |
|---|---|
分子式 |
C3H2F2O3 |
分子量 |
124.04 g/mol |
IUPAC名 |
4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H |
InChIキー |
DSMUTQTWFHVVGQ-UHFFFAOYSA-N |
正規SMILES |
C1(C(OC(=O)O1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















